molecular formula C13H19NOS B14808001 5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine

5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine

Cat. No.: B14808001
M. Wt: 237.36 g/mol
InChI Key: XLJAWMNWWLLHMJ-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Shares the tert-butyl group but differs in the rest of the structure.

    4,4′-Thiobis(2-tert-butyl-5-methylphenol): Contains similar functional groups but has a different overall structure.

Uniqueness

5-Tert-butyl-4-cyclopropoxy-2-(methylthio)pyridine is unique due to the combination of its functional groups and the specific arrangement of these groups on the pyridine ring

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxy-2-methylsulfanylpyridine

InChI

InChI=1S/C13H19NOS/c1-13(2,3)10-8-14-12(16-4)7-11(10)15-9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

XLJAWMNWWLLHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)SC

Origin of Product

United States

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